

What are the physicochemical properties of Hexadecamethylheptasiloxane?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hexadecamethylheptasiloxane**

Cat. No.: **B038720**

[Get Quote](#)

Hexadecamethylheptasiloxane: A Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexadecamethylheptasiloxane is a linear siloxane, a member of a class of organosilicon compounds known for their unique properties such as thermal stability, low surface tension, and hydrophobicity.^[1] Its chemical formula is $C_{16}H_{48}O_6Si_7$, and it has a molecular weight of approximately 533.15 g/mol. This document provides a comprehensive overview of the core physicochemical properties of **Hexadecamethylheptasiloxane**, detailing the experimental protocols for their determination and presenting the data in a structured format for ease of reference.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **Hexadecamethylheptasiloxane**.

Property	Value	Reference(s)
Molecular Formula	$C_{16}H_{48}O_6Si_7$	[2]
Molecular Weight	533.1 g/mol	[3]
Appearance	Colorless to light yellow viscous liquid	[2]
Density	0.9012 g/cm ³ at 20 °C	[2] [3]
Boiling Point	270 - 286.8 °C	[2] [3]
Melting Point	-78 °C	[2] [3] [4]
Flash Point	168.9 °C	[2] [5]
Vapor Pressure	5.55×10^{-4} mm Hg at 25 °C (extrapolated)	[3] [6]
Refractive Index	1.3965 at 20 °C/D	[2] [3]
Water Solubility	5.33×10^{-7} mg/L at 25 °C (estimated)	[6]
Solubility in other Solvents	Very soluble in benzene and ligroin	[3] [6]
Log K _{ow} (Octanol-Water Partition Coefficient)	12.53 (estimated)	[6]
Henry's Law Constant	1.36×10^4 atm·m ³ /mol at 25 °C (estimated)	[6]
Heat of Vaporization	60.8 kJ/mol	[3] [6]

Experimental Protocols

The determination of the physicochemical properties of **Hexadecamethylheptasiloxane** involves a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique used for separating, identifying, and quantifying complex mixtures of volatile and semi-volatile organic compounds. In the context of siloxanes like **Hexadecamethylheptasiloxane**, GC-MS allows for their determination in various matrices.

Methodology:

- Sample Preparation: The sample containing **Hexadecamethylheptasiloxane** is dissolved in a suitable organic solvent, such as acetone or methanol.^[7] For trace analysis, a preconcentration step like solid-phase microextraction (SPME) may be employed.^[8]
- Gas Chromatography: The prepared sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column.^[7] The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.
- Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
- Data Analysis: The mass spectrum of each component serves as a "molecular fingerprint," allowing for its identification by comparison with spectral libraries.^[7] The area under the chromatographic peak is proportional to the concentration of the compound, enabling quantification.

Density Determination: Pycnometry

A pycnometer is a flask with a precise volume used to determine the density of a liquid.

Methodology:

- The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.

- It is then filled with the liquid sample (**Hexadecamethylheptasiloxane**), ensuring no air bubbles are trapped.
- The filled pycnometer is placed in a thermostat bath to bring the liquid to a specific temperature (e.g., 20 °C).
- The mass of the filled pycnometer is then measured.
- The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Boiling Point Determination: Micro Boiling Point Method

This method is suitable when only a small amount of the liquid is available.

Methodology:

- A small amount of the liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).^[9]
- As the liquid is heated, a stream of bubbles will emerge from the capillary tube.
- The heating is stopped, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
^[9]

Viscosity Measurement: Rotational Viscometer

Rotational viscometers measure viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

- The appropriate spindle and speed for the expected viscosity of **Hexadecamethylheptasiloxane** are selected.
- The spindle is attached to the viscometer and immersed in the sample liquid up to the marked level.
- The viscometer is turned on, and the spindle begins to rotate at the set speed.
- The instrument measures the torque required to maintain this rotation and displays the viscosity reading, typically in centipoise (cP) or millipascal-seconds (mPa·s).[\[10\]](#)

Refractive Index Measurement: Abbe Refractometer

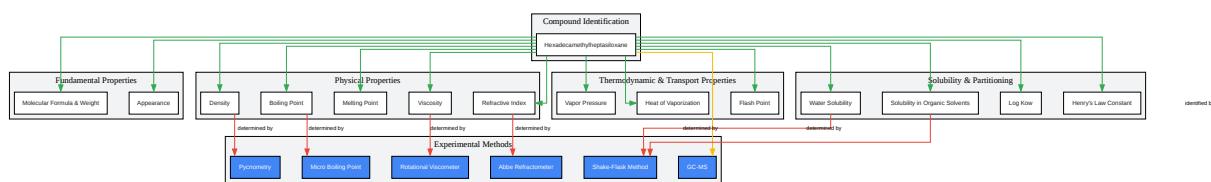
An Abbe refractometer is an optical instrument used to measure the refractive index of liquids.

Methodology:

- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed, and the instrument is pointed towards a light source.
- The user looks through the eyepiece and adjusts the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.[\[11\]](#)
- The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, using the sodium D-line as the light source.[\[1\]](#)

Solubility Determination: Shake-Flask Method

This is a common method for determining the equilibrium solubility of a substance in a particular solvent.


Methodology:

- An excess amount of the solute (**Hexadecamethylheptasiloxane**) is added to a known volume of the solvent (e.g., water, benzene) in a flask.

- The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12]
- After agitation, the mixture is allowed to stand to let the undissolved solute settle.
- A sample of the supernatant (the saturated solution) is carefully removed, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.
- The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as chromatography or spectroscopy. This concentration represents the solubility of the substance in that solvent at that temperature.[12]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the physicochemical characterization of **Hexadecamethylheptasiloxane**, from its initial identification to the determination of its key properties.

[Click to download full resolution via product page](#)

Caption: Physicochemical characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mt.com [mt.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. scribd.com [scribd.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [What are the physicochemical properties of Hexadecamethylheptasiloxane?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038720#what-are-the-physicochemical-properties-of-hexadecamethylheptasiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com